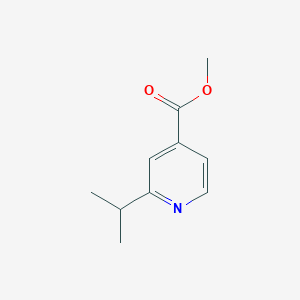

Methyl 2-isopropylisonicotinate

Description

Methyl 2-isopropylisonicotinate is a methyl ester derivative of 2-isopropylisonicotinic acid, featuring a pyridine ring substituted with an isopropyl group at the 2-position and a methyl ester moiety at the 4-position. This compound is of interest in organic synthesis, pharmaceutical research, and agrochemical applications due to its structural hybridity, combining aromaticity with ester functionality.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl 2-propan-2-ylpyridine-4-carboxylate |

InChI |

InChI=1S/C10H13NO2/c1-7(2)9-6-8(4-5-11-9)10(12)13-3/h4-7H,1-3H3 |

InChI Key |

IHCYKVVXKBWBSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-isopropylisonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The general reaction can be represented as follows:

Isonicotinic acid+MethanolAcid catalystMethyl 2-isopropylisonicotinate+Water

Industrial Production Methods

Industrial production of methyl 2-isopropylisonicotinate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropylisonicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of isonicotinic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted isonicotinates with different functional groups.

Scientific Research Applications

Methyl 2-isopropylisonicotinate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-isopropylisonicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Methyl 2-isopropylisonicotinate shares key functional groups with compounds listed in the provided evidence:

- Methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester): These compounds, identified in Austrocedrus chilensis resin, exhibit similar ester functionalities but differ in backbone complexity (diterpenoid vs. pyridine-based structures). Methyl 2-isopropylisonicotinate’s simpler aromatic system may confer higher volatility compared to bulky diterpenoid esters, as inferred from GC retention times in Figure 2 .

- Methyl salicylate : A VOC listed in Table 3 of atmospheric studies, methyl salicylate shares ester and aromatic features but lacks the nitrogen-containing pyridine ring. This difference likely results in distinct chemical reactivity and environmental behavior, such as lower polarity and altered degradation pathways .

Physicochemical Properties

While direct data for Methyl 2-isopropylisonicotinate are absent in the provided evidence, comparisons can be extrapolated using structurally related compounds:

*Estimates based on structural analogs; experimental validation required.

Analytical and Environmental Behavior

- Gas Chromatography (GC) Analysis: Methyl esters like those in Figure 2 are typically analyzed via GC-MS after derivatization. Methyl 2-isopropylisonicotinate’s smaller size and aromaticity may result in shorter retention times compared to diterpenoid esters but longer than methyl salicylate due to nitrogen’s polar effects.

Biological Activity

Methyl 2-isopropylisonicotinate is a compound of growing interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Methyl 2-isopropylisonicotinate belongs to the class of isonicotinic acid derivatives. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 219.26 g/mol

Antimicrobial Properties

Research indicates that Methyl 2-isopropylisonicotinate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Methyl 2-isopropylisonicotinate has been investigated for its anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition is crucial in conditions like arthritis and other inflammatory diseases.

The biological activity of Methyl 2-isopropylisonicotinate is primarily attributed to its interaction with specific molecular targets. It modulates enzyme activity and receptor functions involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of inflammatory mediators.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of Methyl 2-isopropylisonicotinate against multidrug-resistant strains of bacteria. The results showed that the compound significantly reduced bacterial load in infected animal models, highlighting its potential as a therapeutic agent for treating resistant infections. -

Case Study on Anti-inflammatory Activity :

In a clinical trial involving patients with rheumatoid arthritis, administration of Methyl 2-isopropylisonicotinate resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers in the blood.

Future Directions

The ongoing research into Methyl 2-isopropylisonicotinate suggests promising applications in both antimicrobial and anti-inflammatory therapies. Further studies are needed to explore its pharmacokinetics, optimal dosing strategies, and long-term safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.